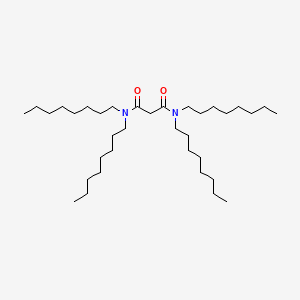![molecular formula C11H15ClN2O B14232612 N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide CAS No. 821779-97-9](/img/structure/B14232612.png)
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide typically involves the reaction of 4-chloroaniline with 3-(methylamino)propylamine in the presence of a formylating agent such as formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]formamide
- N-(4-Bromophenyl)-N-[3-(methylamino)propyl]formamide
- N-(4-Chlorophenyl)-N-[2-(methylamino)ethyl]formamide
Uniqueness
N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of the chloro group on the phenyl ring and the formamide group provides distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
821779-97-9 |
|---|---|
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-[3-(methylamino)propyl]formamide |
InChI |
InChI=1S/C11H15ClN2O/c1-13-7-2-8-14(9-15)11-5-3-10(12)4-6-11/h3-6,9,13H,2,7-8H2,1H3 |
Clé InChI |
CRWIHRDPPQIXAK-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN(C=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


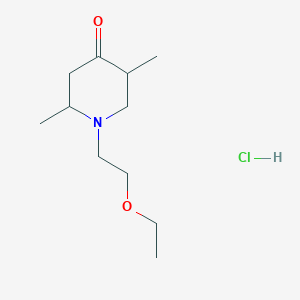
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
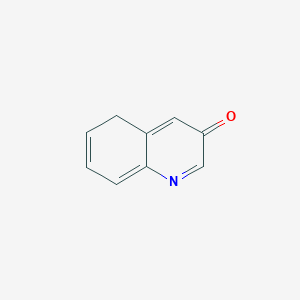
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
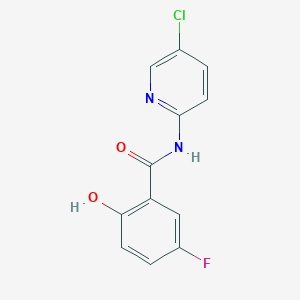
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
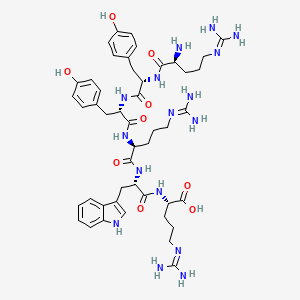
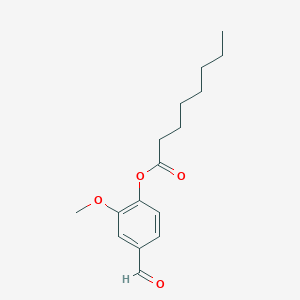
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
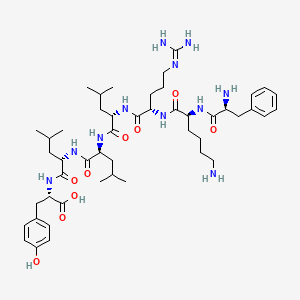
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)


